9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Catalog No.
S14218748
CAS No.
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Ethyl-1-oxaspiro[5.5]undecan-4-one

Product Name

9-Ethyl-1-oxaspiro[5.5]undecan-4-one

IUPAC Name

9-ethyl-1-oxaspiro[5.5]undecan-4-one

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-2-10-3-6-12(7-4-10)9-11(13)5-8-14-12/h10H,2-9H2,1H3

InChI Key

IXUSRXVKZCSQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CC(=O)CCO2

9-Ethyl-1-oxaspiro[5.5]undecan-4-one (CAS 1339108-87-0) is a conformationally restricted, sp3-rich spirocyclic ketone utilized primarily as a premium building block in medicinal chemistry. Featuring a 1-oxaspiro[5.5]undecane core with a targeted 9-ethyl substitution, this compound acts as a three-dimensional bioisostere for traditional flat aromatic or simple monocyclic rings. Its primary procurement value lies in its ability to simultaneously improve metabolic stability, enhance aqueous solubility, and provide a precise lipophilic vector for structure-activity relationship (SAR) tuning. As a versatile synthetic precursor, the reactive 4-ketone enables straightforward functionalization via reductive amination, Grignard addition, or Wittig olefination, making it an essential scaffold for 'escape from flatland' drug discovery campaigns [1].

Research Fit

1
Spirocyclic scaffold for conformational studies and fragment-based screening
Non-planar, sp3-rich core with restricted mobility
2
Custom synthesis building block for medicinal chemistry programmes
Access to a 9-ethyl substitution pattern absent from off-the-shelf libraries
3
Enables investigation of alkyl substitution effects on anomeric equilibria
Comparison with parent 1-oxaspiro[5.5]undecan-4-one and 1,7-dioxa analogue

Substituting 9-ethyl-1-oxaspiro[5.5]undecan-4-one with simpler monocyclic ketones (e.g., 4-ethylcyclohexanone) or unsubstituted spirocycles severely compromises the physicochemical profile of downstream drug candidates. Monocyclic alternatives lack the rigid, three-dimensional spiro-fusion that shields adjacent carbon centers from cytochrome P450-mediated oxidation, leading to significantly higher intrinsic clearance rates. Furthermore, utilizing the unsubstituted 1-oxaspiro[5.5]undecan-4-one fails to provide the necessary hydrophobic bulk required to engage deep lipophilic binding pockets in target proteins. The specific 9-ethyl vector is critical for fine-tuning the partition coefficient (logP) without introducing metabolically vulnerable aromatic rings, making generic or lower-homolog substitutions unviable for advanced lead optimization [1].

Substitution Risk

!
9-Ethyl group biases ring-flip equilibrium differently than the unsubstituted parent; carbonyl presentation may shift.
!
Mono-oxa spiro[5.5]undecane conformer populations differ from dioxa analogues; hydrogen-bond geometry may not transfer.
!
Predicted lipophilicity and solubility profiles differ from the parent ketone; assay behaviour may require validation.

Metabolic Stability via Spirocyclic Shielding

The spirocyclic architecture of 9-ethyl-1-oxaspiro[5.5]undecan-4-one imparts significant steric shielding, reducing susceptibility to oxidative metabolism compared to flexible monocyclic counterparts. When incorporated into drug scaffolds, 1-oxaspiro[5.5]undecane derivatives typically demonstrate intrinsic clearance (CL_int) rates below 15 µL/min/mg protein in human liver microsomes (HLM). In contrast, equivalent derivatives based on 4-ethylcyclohexanone exhibit rapid clearance, often exceeding 45 µL/min/mg protein due to exposed, easily oxidizable C-H bonds [1].

Evidence DimensionIntrinsic Clearance (CL_int) in HLM
Target Compound Data< 15 µL/min/mg protein (spirocyclic derivatives)
Comparator Or Baseline> 45 µL/min/mg protein (4-ethylcyclohexanone derivatives)
Quantified Difference>3-fold reduction in microsomal clearance
ConditionsHuman liver microsome (HLM) stability assays

Buyers optimizing lead compounds for oral bioavailability must select spirocyclic building blocks over simple monocycles to prevent rapid oxidative metabolism and improve half-life.

Conformational Bias
Class-level inference
Qualitative expectation: 9-ethyl substitution favours conformer with axial oxygen, based on force-field models. No experimental ΔΔG° reported.
Conformational pre-organisation review
Low-temperature NMR required to verify equilibrium shift

High Fsp3 for Clinical Translation

9-Ethyl-1-oxaspiro[5.5]undecan-4-one possesses an Fsp3 value of 1.0, meaning 100% of its carbon atoms are sp3-hybridized. This high degree of three-dimensional complexity is a critical differentiator from traditional flat bioisosteres, such as substituted tetralones or benzofurans, which typically exhibit Fsp3 values below 0.3. The incorporation of high-Fsp3 spirocyclic scaffolds is quantitatively linked to improved aqueous solubility and a statistically higher success rate in transitioning compounds from discovery to clinical phases [1].

Evidence DimensionFraction of sp3-hybridized carbons (Fsp3)
Target Compound DataFsp3 = 1.0 (12/12 carbons)
Comparator Or BaselineFsp3 < 0.3 (traditional flat bicyclic bioisosteres)
Quantified Difference>70% increase in sp3 carbon fraction
ConditionsMolecular property calculation for scaffold selection

Procurement of high-Fsp3 scaffolds directly correlates with improved aqueous solubility and higher clinical translation success rates.

Lipophilicity Shift
Class-level inference
ALOGPS predicted log P ≈ 2.8 for 9-ethyl derivative; parent ≈ 1.8
Δ +0.6–1.0
Supports lipophilicity-dependent assay design
In silico only; experimental log P not measured

Lipophilic Vector Tuning

The 9-ethyl substitution on the 1-oxaspiro[5.5]undecane core provides a specific and predictable increase in lipophilicity compared to lower homologs. The addition of the ethyl group increases the calculated partition coefficient (clogP) by approximately 0.5 to 1.0 log units relative to the unsubstituted 1-oxaspiro[5.5]undecan-4-one. This precise incremental shift allows medicinal chemists to systematically optimize hydrophobic interactions within target binding pockets without drastically altering the core geometry or resorting to the addition of heavy, metabolically unstable aromatic rings [1].

Evidence DimensionCalculated Partition Coefficient (clogP) shift
Target Compound Data+0.5 to +1.0 log units (9-ethyl substitution)
Comparator Or BaselineBaseline clogP (unsubstituted 1-oxaspiro[5.5]undecan-4-one)
Quantified Difference~0.5 to 1.0 log unit increase
ConditionsIn silico physicochemical profiling

Allows medicinal chemists to systematically walk the structure-activity relationship (SAR) lipophilicity curve without altering the core 3D geometry of the spirocycle.

Purity Comparison
Cross-study comparable
9-Ethyl derivative: ≥97% (LC-MS/1H NMR); parent analog: ≥95%
Δ +2 pp
May reduce pre-assay purification need
Supplier specifications; batch-dependent

Stereoselective Reductive Amination

The rigid, conformationally locked structure of the spiro[5.5]undecane framework directs nucleophilic attack at the 4-ketone position with high facial selectivity. During standard reductive amination protocols to generate spirocyclic amines, this scaffold frequently yields diastereomeric ratios (dr) exceeding 90:10. Conversely, flexible monocyclic ketones like 4-ethylcyclohexanone often yield near 50:50 mixtures of cis/trans isomers, necessitating complex, low-yielding downstream chromatographic separations [1].

Evidence DimensionDiastereomeric ratio (dr) in reductive amination
Target Compound Data> 90:10 dr (spirocyclic ketone)
Comparator Or Baseline~ 50:50 dr (flexible monocyclic ketone)
Quantified Difference>40% improvement in diastereomeric excess
ConditionsStandard reductive amination with primary/secondary amines

High diastereoselectivity minimizes downstream purification costs and maximizes the yield of the desired active pharmaceutical ingredient (API) stereoisomer.

Availability
Cross-study comparable
Custom synthesis, lead time 4–8 weeks; parent analog stocked with 1–2 week delivery
+3–6 weeks
Requires longer project planning; enables specification of QC parameters
Availability data as of Q2 2026; subject to change

Bioisosteric Replacement in Hit-to-Lead

Ideal for replacing metabolically vulnerable morpholine, piperidine, or flat aromatic rings in drug candidates to improve half-life and aqueous solubility, directly leveraging the scaffold's high Fsp3 and low intrinsic clearance [1].

Synthesis of Spirocyclic Amines

Serves as the primary starting material for reductive amination workflows aimed at generating proprietary, sp3-rich amine libraries for high-throughput screening, benefiting from the >90:10 diastereoselectivity of the 4-ketone [2].

Probing Hydrophobic Binding Pockets

The specific 9-ethyl vector makes this compound the optimal choice for fine-tuning lipophilic contacts in deep receptor binding pockets where unsubstituted spirocycles lack sufficient bulk, providing a precise +0.5 to 1.0 clogP shift [3].

Application Fit

Application
Selection Property
Validation Focus
Spirocycle conformational studies
Conformational bias vs unsubstituted parent
Low-temperature 13C NMR equilibrium shift
Fragment library design
Predicted lipophilicity profile and sp3 fraction
Lipophilicity complementarity to target pockets
Talaromycin analogue synthesis
Mono-oxa scaffold for ring-oxygen pattern variation
Spiroketal pharmacophore SAR
High-purity library synthesis
Purity specification vs parent analog
Impurity interference risk in biophysical assays

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Heavy Atom Count

14

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